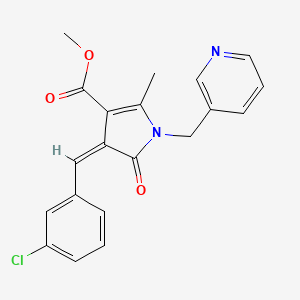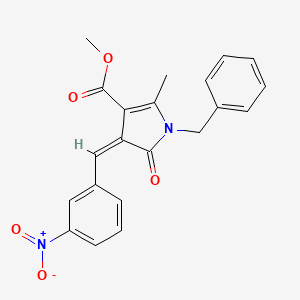
3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPP is a yellow crystalline solid that belongs to the family of chalcones and has a molecular weight of 276.33 g/mol.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to induce apoptosis, which is a programmed cell death process that is involved in the elimination of damaged or abnormal cells. This compound has been shown to activate the extrinsic and intrinsic apoptotic pathways, which involve the activation of caspases and the release of cytochrome c from mitochondria, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. This compound has also been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the detoxification of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability under various conditions. This compound has also been found to possess good solubility in various solvents such as ethanol, methanol, and DMSO. However, this compound has some limitations such as its low water solubility, which may affect its bioavailability and toxicity. This compound also has some potential side effects such as hepatotoxicity and nephrotoxicity, which need to be further investigated.
Orientations Futures
There are several future directions for the research on 3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one. One direction is to investigate the molecular targets and pathways involved in the anticancer and anti-inflammatory effects of this compound. Another direction is to explore the potential use of this compound as a plant growth regulator and to investigate its mechanism of action in plants. Further studies are also needed to investigate the toxicity and safety of this compound in vivo and to optimize its pharmacokinetic properties. Finally, the potential use of this compound as a precursor for the synthesis of various functional materials needs to be further explored.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been found to enhance the growth and yield of various crops such as rice, wheat, and soybean. This compound has also been shown to improve the tolerance of plants to various abiotic stresses such as drought, salinity, and heavy metal toxicity.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of various functional materials such as fluorescent dyes, metal complexes, and polymers. This compound has been found to possess good optical and electronic properties, which make it suitable for various applications such as sensors, LEDs, and solar cells.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-17-13-8-5-12(6-9-13)7-10-14(16)15-4-3-11-18-15/h3-11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVRRBTJDKTRX-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-bromophenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898829.png)

![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3898838.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3898853.png)

![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898872.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3898892.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)
![3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898913.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898916.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898929.png)
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
